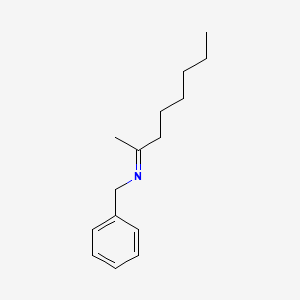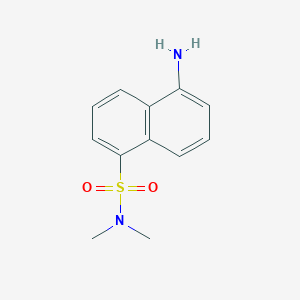
L-Histidylglycine--water (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidylglycine–water (2/1) is a dipeptide compound formed from L-histidine and glycine residues. It is known for its role in various biochemical processes and its potential applications in scientific research. The compound is often studied for its interactions with metal ions and its ability to form complexes, which can be useful in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Histidylglycine can be synthesized through the coupling of L-histidine and glycine using standard peptide synthesis techniques. The reaction typically involves the activation of the carboxyl group of L-histidine, followed by its reaction with the amino group of glycine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an aqueous or organic solvent under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of L-Histidylglycine may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Hydrolysis: The amide bond in L-Histidylglycine can be hydrolyzed under acidic or basic conditions, leading to the formation of L-histidine and glycine.
Oxidation: The imidazole ring of L-histidine can undergo oxidation, resulting in the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Complexation: Metal ions such as palladium(II) or platinum(II) in the presence of ligands like benzodiazines.
Major Products Formed
Hydrolysis: L-histidine and glycine.
Oxidation: Various oxidation products of the imidazole ring.
Complexation: Metal-peptide complexes with potential catalytic activity.
Applications De Recherche Scientifique
L-Histidylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide-metal interactions and catalysis.
Biology: Investigated for its role in enzymatic reactions and protein interactions.
Industry: Used in the development of peptide-based materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of L-Histidylglycine involves its ability to form complexes with metal ions, which can catalyze various biochemical reactions. The imidazole ring of L-histidine acts as a ligand, coordinating with metal ions and facilitating the cleavage of peptide bonds. This property is particularly useful in the hydrolysis of amide bonds in peptides and proteins .
Comparaison Avec Des Composés Similaires
L-Histidylglycine is unique due to its ability to form stable complexes with metal ions and its role in catalyzing hydrolytic reactions. Similar compounds include other dipeptides such as L-methionylglycine and glycyl-L-histidyl-L-lysine. These compounds also exhibit metal-binding properties but differ in their specific interactions and catalytic activities .
List of Similar Compounds
- L-Methionylglycine
- Glycyl-L-histidyl-L-lysine
- Glycyl-L-histidine
Propriétés
Numéro CAS |
193359-65-8 |
|---|---|
Formule moléculaire |
C16H26N8O7 |
Poids moléculaire |
442.43 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/2C8H12N4O3.H2O/c2*9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;/h2*2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);1H2/t2*6-;/m00./s1 |
Clé InChI |
FPYMWDWEMGUWCF-UAIGZDOSSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


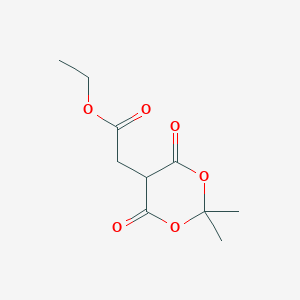
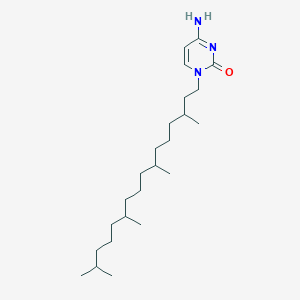

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
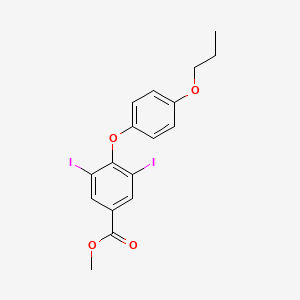
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)





